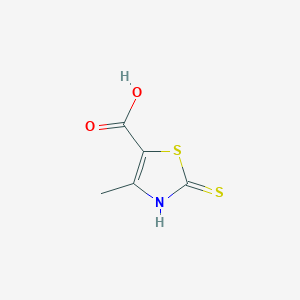

4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid

Descripción

4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid (MMTA, C₆H₇NO₂S₂, MW 189.25) is a heterocyclic compound featuring a thiazole core with a thioxo (C=S) group at position 2, a methyl group at position 4, and a carboxylic acid moiety at position 3. It is a key intermediate in synthesizing antibiotics such as cefodizime and has been studied for its role in metallo-β-lactamase inhibitors . Its IUPAC name is 2-(4-Methyl-2-thioxo-2,3-dihydrothiazol-5-yl)acetic acid, with CAS No. 34272-64-4.

Propiedades

IUPAC Name |

4-methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-2-3(4(7)8)10-5(9)6-2/h1H3,(H,6,9)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQECYBCSZSFGDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623236 | |

| Record name | 4-Methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57658-34-1 | |

| Record name | 4-Methyl-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Hantzsch-Type Cyclization

The classical and widely used approach for thiazole derivatives synthesis is the Hantzsch condensation, which involves the reaction of α-haloketones or α-halo carbonyl compounds with thioamides or thioureas. This method is adaptable for synthesizing 2-thioxo-2,3-dihydrothiazole derivatives.

- Mechanism: The sulfur atom of the thioamide attacks the α-carbon of the haloketone, forming an intermediate that undergoes cyclization and dehydration to yield the thiazole ring with the thioxo group at position 2.

- Application: For 4-methyl substitution, α-haloketones bearing a methyl group at the appropriate position are used.

- Advantages: High regioselectivity, relatively mild conditions, and good yields.

Cyclization of β-Keto Esters with Thioamides

Another effective route involves the reaction of β-keto esters with thioamides or thioureas to form the dihydrothiazole ring.

- Process: The β-keto ester is first halogenated at the α-position, then reacted with thioamide to induce cyclization.

- Hydrolysis: Subsequent hydrolysis of the ester group yields the carboxylic acid at position 5.

- Example: α-halogenation with N-bromosuccinimide followed by cyclization with thiourea has been reported for related 2-amino-4-methylthiazole-5-carboxylates, which can be adapted for thioxo derivatives by using thioamide precursors.

Sulfur Incorporation via Thioacetamide Cyclization

A specific method described in patent literature for related thiazole carboxylic acids involves:

- Chlorination of β-keto ester derivatives using sulfuryl chloride at low temperature.

- Cyclization with thioacetamide in refluxing dehydrated alcohol.

- Hydrolysis and acidification to obtain the carboxylic acid product.

Although this patent (CN104672168A) describes 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid, the methodology is relevant and adaptable for this compound by selecting appropriate starting materials and conditions.

Detailed Research Findings and Data

| Step | Conditions and Reagents | Outcome / Notes |

|---|---|---|

| Chlorination | Sulfuryl chloride (0.92-0.98 molar ratio), -15 to -5 °C dropwise | Controlled chlorination of β-keto ester precursor; unreacted starting material reclaimed by distillation |

| Cyclization | Thioacetamide, dehydrated alcohol, reflux 8-12 h | Formation of thiazole ring via nucleophilic attack and ring closure |

| Hydrolysis | Aqueous NaOH, reflux 3 h | Hydrolysis of ester to carboxylic acid |

| Acidification and isolation | Acidify to pH=1 with HCl, aging 2 h, filtration | Isolation of off-white solid product with high purity (HPLC >98%) and yields >90% |

Example data from related patent (adapted for clarity):

| Parameter | Value/Range |

|---|---|

| Sulfuryl chloride addition time | 2-3 hours dropwise |

| Reaction temperature (chlorination) | -15 to 15 °C |

| Cyclization reflux time | 8-12 hours |

| Hydrolysis reflux time | 3 hours |

| Product yield | ~91-92% |

| Product purity (HPLC) | 98.6-99.0% |

| Melting point | ~164-166 °C |

Additional Synthetic Routes and Modifications

- Hydrazide and Hydrazonyl Chloride Cyclizations: Synthesis of related 2,3-dihydrothiazole-5-carboxylic acid derivatives has been achieved by converting esters to hydrazides followed by heterocyclization with hydrazonyl chlorides, yielding substituted thiazole derivatives with modified biological activities.

- Use of Thiosemicarbazones: Reaction of ketones with thiosemicarbazides followed by cyclization steps can yield thiazole derivatives with thioxo groups, offering an alternative pathway.

- Copper-Catalyzed and Green Chemistry Approaches: Recent literature reports copper-catalyzed oxidative cyclizations and multi-component reactions using elemental sulfur and amines for thiazole synthesis, which may be adapted for the target compound with optimization.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Condensation | α-Haloketones + Thioamides | Mild heating, solvent varies | High regioselectivity, well-established | Requires halogenated precursors |

| β-Keto Ester Halogenation + Cyclization | β-Keto esters + Thioamides | α-Halogenation (NBS), reflux with thioamide | Good yields, direct carboxylic acid formation | Multi-step, halogenation step needed |

| Sulfuryl Chloride Chlorination + Thioacetamide Cyclization | β-Keto ester derivatives | Sulfuryl chloride chlorination, reflux with thioacetamide, hydrolysis | High purity, scalable | Requires careful temperature control |

| Hydrazide Cyclization | Thiazole esters → hydrazides | Hydrazonyl chlorides, reflux | Access to functionalized derivatives | More steps, specific reagents needed |

| Thiosemicarbazone Route | Ketones + Thiosemicarbazides | Acid catalysis, reflux | High yields, alternative sulfur source | May require further modifications |

Análisis De Reacciones Químicas

Types of Reactions: 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride, sodium borohydride

Substitution: Halogens (e.g., chlorine, bromine), nitro compounds

Major Products Formed:

Oxidation: Sulfoxides, sulfones

Reduction: Thiol derivatives

Substitution: Halogenated or nitro-substituted thiazole derivatives

Aplicaciones Científicas De Investigación

4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.

Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.

Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

The thiazole core and substituent positions significantly influence reactivity, solubility, and biological activity. Below is a comparative analysis of MMTA and its derivatives:

Key Observations :

Key Findings :

- MMTA derivatives with arylsulfonylimino groups (e.g., 1b and 1c in ) demonstrated potent plant growth regulation, outperforming triazole-based analogs by >20% in germination assays .

- S-Substituted oxadiazole-thiazoles (e.g., compounds 4–6 in ) showed antialgal activity against Chlorella vulgaris, with EC₅₀ values ranging from 0.5–2.0 μM .

Actividad Biológica

Overview

4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid is a heterocyclic compound characterized by its thiazole ring structure. Its molecular formula is with a molecular weight of 159.16 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicine and agriculture.

The synthesis of this compound typically involves the reaction of thioamides with α-halo acids under basic conditions. One common method includes cyclizing 2-mercaptoacetic acid with methyl isothiocyanate in the presence of sodium hydroxide at elevated temperatures .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

1. Antimicrobial Properties

This compound has shown notable antimicrobial and antifungal properties, making it a candidate for developing new antibiotics. Its action mechanism may involve disrupting bacterial cell wall synthesis or interfering with vital metabolic pathways .

2. Anticancer Activity

Studies have reported promising anticancer effects against various cancer cell lines. For instance, it has been observed to induce apoptosis in cancer cells by interacting with topoisomerase II, leading to DNA damage and cell cycle arrest .

3. Anti-inflammatory Effects

In vivo studies have demonstrated that derivatives of thiazole compounds can attenuate hyperglycemia and insulin resistance through antioxidant and anti-inflammatory mechanisms. These findings suggest that this compound may also possess similar protective effects against metabolic disorders .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- DNA Interaction : The compound can bind to DNA and inhibit topoisomerase II, causing double-strand breaks which lead to apoptosis in cancer cells.

- Enzyme Inhibition : It may also act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its anti-inflammatory and antimicrobial effects .

Case Studies

Several studies have investigated the biological effects of this compound:

Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of this compound against human glioblastoma U251 cells. The results indicated a significant reduction in cell viability with an IC50 value lower than standard chemotherapeutic agents like doxorubicin .

Study 2: Antimicrobial Activity

Another research focused on the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated a broad spectrum of activity, particularly against Gram-positive bacteria, indicating its potential as a new antibiotic agent .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds can be useful:

| Compound Name | Structure | Key Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid | Structure | Anticancer |

| 2-Ethyl-4-methyl-1,3-thiazole-5-carboxylic acid | Structure | Antimicrobial |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Methyl-2-thioxo-2,3-dihydrothiazole-5-carboxylic acid in laboratory settings?

- Methodological Answer : The compound is typically synthesized via cyclization reactions. A standard approach involves refluxing precursors like 2-aminothiazol-4(5H)-one with chloroacetic acid in acetic acid, followed by hydrolysis to introduce the carboxylic acid group. Sodium acetate is often used as a catalyst, and purification is achieved via recrystallization from DMF/acetic acid mixtures . Alternative routes may involve thiolation of 4-methylthiazole-5-carboxylic acid derivatives using phosphorus pentasulfide (P₂S₅) under inert conditions .

Q. How is the structure of this compound characterized using spectroscopic methods?

- Methodological Answer :

- NMR : Proton NMR in DMSO-d₆ reveals signals for the methyl group (δ 2.3–2.5 ppm) and dihydrothiazole protons (δ 3.8–4.2 ppm). Carbon NMR shows the thioxo sulfur-carbon bond (C=S) at ~170 ppm .

- IR : Strong absorbance at ~1680 cm⁻¹ (C=O stretch of carboxylic acid) and ~1250 cm⁻¹ (C=S stretch) .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 175 (M⁻H)⁻, consistent with the molecular formula C₅H₅NO₂S₂ .

Q. What are the typical reactions involving the thioxo and carboxylic acid groups in this compound?

- Methodological Answer :

- Thioxo Group : Reacts with alkyl halides (e.g., methyl iodide) to form thioethers. Oxidation with H₂O₂ yields sulfoxides or sulfones, while reduction with NaBH₄ produces thiol derivatives .

- Carboxylic Acid : Forms esters (e.g., ethyl esters) via Fischer esterification with ethanol/H₂SO₄. Amide derivatives are synthesized using carbodiimide coupling agents like EDC with primary amines .

Advanced Research Questions

Q. What mechanistic insights explain the cyclization steps in the synthesis of this compound?

- Methodological Answer : Cyclization proceeds through nucleophilic attack of the thiolate anion (from 2-aminothiazole derivatives) on the electrophilic carbon of chloroacetic acid, forming the thiazole ring. Density Functional Theory (DFT) calculations suggest that the reaction is thermodynamically favorable (ΔG < -20 kcal/mol) and proceeds via a six-membered transition state. Solvent effects (e.g., acetic acid) stabilize intermediates through hydrogen bonding .

Q. How does this compound interact with biological targets, and what methodologies assess its bioactivity?

- Methodological Answer : While direct studies on this compound are limited, structural analogs (e.g., 4-methyl-1,2,3-thiadiazole-5-carboxylic acid) exhibit anti-TMV (Tobacco Mosaic Virus) activity with curative rates up to 54.1% via inhibition of viral coat protein assembly. Assays include:

- In vitro antiviral activity : Plaque reduction assays on TMV-infected plant tissues.

- Enzyme inhibition : Molecular docking (AutoDock Vina) against TMV helicase (PDB: 2OMU) predicts binding affinity (Kd ~5 µM) .

Q. What computational approaches are used to predict the reactivity and stability of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Assess solvation effects in aqueous/DMSO mixtures, revealing stable hydrogen bonding between the carboxylic acid group and water molecules (lifetime >50 ps).

- ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA = 85 Ų) and blood-brain barrier permeability (logBB = -1.2).

- Reactivity Descriptors : Fukui indices (calculated via Gaussian 16) identify the thioxo sulfur as the most nucleophilic site (f⁻ = 0.45) .

Notes on Data Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.